Cas no 2171611-73-5 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid structure
2171611-73-5 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid
CAS番号:2171611-73-5
MF:C24H26N2O6
メガワット:438.473046779633
CID:6383705
PubChem ID:165494804

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid
    • EN300-1500839
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(1-hydroxypent-4-en-2-yl)carbamoyl]propanoic acid
    • 2171611-73-5
    • インチ: 1S/C24H26N2O6/c1-2-7-15(13-27)25-23(30)21(12-22(28)29)26-24(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,15,20-21,27H,1,7,12-14H2,(H,25,30)(H,26,31)(H,28,29)
    • InChIKey: LINDRTQCFKHUPM-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CC(=O)O)C(NC(CO)CC=C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 438.17908655g/mol
  • どういたいしつりょう: 438.17908655g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 11
  • 複雑さ: 661
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1500839-1000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(1-hydroxypent-4-en-2-yl)carbamoyl]propanoic acid
2171611-73-5
1000mg
$3368.0 2023-09-27
Enamine
EN300-1500839-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(1-hydroxypent-4-en-2-yl)carbamoyl]propanoic acid
2171611-73-5
250mg
$3099.0 2023-09-27
Enamine
EN300-1500839-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(1-hydroxypent-4-en-2-yl)carbamoyl]propanoic acid
2171611-73-5
500mg
$3233.0 2023-09-27
Enamine
EN300-1500839-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(1-hydroxypent-4-en-2-yl)carbamoyl]propanoic acid
2171611-73-5
2500mg
$6602.0 2023-09-27
Enamine
EN300-1500839-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(1-hydroxypent-4-en-2-yl)carbamoyl]propanoic acid
2171611-73-5
1g
$0.0 2023-06-06
Enamine
EN300-1500839-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(1-hydroxypent-4-en-2-yl)carbamoyl]propanoic acid
2171611-73-5
100mg
$2963.0 2023-09-27
Enamine
EN300-1500839-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(1-hydroxypent-4-en-2-yl)carbamoyl]propanoic acid
2171611-73-5
5000mg
$9769.0 2023-09-27
Enamine
EN300-1500839-10000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(1-hydroxypent-4-en-2-yl)carbamoyl]propanoic acid
2171611-73-5
10000mg
$14487.0 2023-09-27
Enamine
EN300-1500839-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(1-hydroxypent-4-en-2-yl)carbamoyl]propanoic acid
2171611-73-5
50mg
$2829.0 2023-09-27

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acidに関する追加情報

Introduction to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid (CAS No. 2171611-73-5)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid, identified by the CAS number 2171611-73-5, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural complexity of this molecule, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and the presence of a hydroxyalkene side chain, positions it as a valuable intermediate in the synthesis of more complex pharmacophores.

The Fmoc moiety, which is a protective group commonly used in peptide synthesis, plays a crucial role in ensuring the stability and purity of the compound during synthetic processes. This group is particularly useful in solid-phase peptide synthesis (SPPS), where it allows for selective deprotection and coupling steps. The incorporation of the Fmoc group in 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid underscores its potential utility in constructing larger peptide or protein-based therapeutics.

The presence of the 1-hydroxypent-4-en-2-yl side chain adds another layer of complexity to the molecule, introducing both hydrophobic and hydrophilic interactions that can influence its solubility, bioavailability, and overall biological activity. This structural feature has been strategically designed to enhance interactions with biological targets, such as enzymes or receptors, thereby improving binding affinity and efficacy.

In recent years, there has been a growing interest in developing novel compounds with enhanced pharmacological properties. The structural framework of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid aligns well with current trends in drug discovery, particularly in the area of targeted therapy. Researchers have been exploring ways to leverage the unique chemical properties of this compound to develop new treatments for various diseases.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The combination of the Fmoc group and the hydroxyalkene side chain provides a versatile platform for further chemical modifications. For instance, researchers can utilize this compound to synthesize analogs with altered biological activities by modifying specific functional groups or introducing new substituents.

The synthesis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-yl)carbamoylpropanoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as catalytic asymmetric hydrogenation or transition-metal-catalyzed cross-coupling reactions, has been instrumental in achieving these goals. These methods not only improve efficiency but also minimize unwanted side reactions, leading to cleaner synthetic routes.

Recent studies have highlighted the importance of structural optimization in drug development. By fine-tuning the molecular structure of compounds like 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-hydroxypent-4-en-2-y l)carbamoylpropanoic acid, researchers can enhance their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This optimization process often involves computational modeling and experimental validation to identify the most promising derivatives.

The biological activity of this compound has been evaluated in various preclinical models, demonstrating its potential as an inhibitor or modulator of key biological pathways. For example, studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes involved in inflammation or cancer progression. These findings are particularly encouraging given the growing body of evidence supporting the role of these pathways in human disease.

In addition to its pharmacological potential, 3-( {(( 9 H -fluore n - 9 - y l ) m e t h o x y c a r b o n y l } a m i n o ) - 3 - ( 1 - h y d r o x y p e n t - 4 - e n - 2 - y l ) c a r b a m o y l p r o p a n o i c a c i d) has also been explored for its role in material science applications. The unique combination of functional groups makes it an attractive candidate for designing polymers or coatings with enhanced mechanical strength and biodegradability. These applications are particularly relevant in fields such as biomedical engineering and sustainable chemistry.

The future prospects for this compound are promising, with ongoing research aimed at expanding its utility across multiple domains. Advances in synthetic chemistry and biotechnology continue to open new avenues for exploration, making it likely that 3-( {(( 9 H -fluore n - 9 - y l ) m e t h o x y c a r b o n y l } a m i n o ) - 3 - ( 1 - h y d r o x y p e n t - 4 - e n - 2 - y l ) c a r b a m o y l p r o p a n o i c a c i d) will play an increasingly important role in both academic research and industrial applications.

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